molecular formula C15H20O2 B2783058 1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid CAS No. 1225791-15-0

1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B2783058
CAS No.: 1225791-15-0
M. Wt: 232.323
InChI Key: FJFQHMWIZGFQHN-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C15H20O2 It is a derivative of cyclohexane, featuring a carboxylic acid group and a 2-methylphenylmethyl substituent

Preparation Methods

The synthesis of 1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of cyclohexane with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 1-[(2-Methylphenyl)methyl]cyclohexane.

    Oxidation: The alkylated product is then subjected to oxidation using a strong oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the carboxylic acid group, yielding this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride (LiAlH4), and various electrophiles for substitution reactions.

Scientific Research Applications

1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid: This compound has a similar structure but with the methyl group in the 3-position on the phenyl ring.

    1-[(4-Methylphenyl)methyl]cyclohexane-1-carboxylic acid: Here, the methyl group is in the 4-position on the phenyl ring.

    1-[(2-Ethylphenyl)methyl]cyclohexane-1-carboxylic acid: This compound features an ethyl group instead of a methyl group on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-12-7-3-4-8-13(12)11-15(14(16)17)9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFQHMWIZGFQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225791-15-0
Record name 1-[(2-methylphenyl)methyl]cyclohexane-1-carboxylic acid
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